A Comprehensive Technical Guide to 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride: A Key TRPM8 Antagonist
A Comprehensive Technical Guide to 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride: A Key TRPM8 Antagonist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-[3,5-bis(trifluoromethyl)phenyl]biguanide hydrochloride (BTPB-HCl), a molecule of significant interest in pharmacological research. We will detail its discovery within the context of transient receptor potential (TRP) channel modulation, elucidate its mechanism of action as a potent and selective antagonist of the TRPM8 channel, and provide validated, step-by-step experimental protocols for its synthesis and in vitro characterization. This document serves as a critical resource for scientists leveraging BTPB-HCl to investigate sensory biology and develop novel therapeutics for pain and other TRPM8-mediated pathologies.
Introduction: Identifying a Potent Probe for the Cold and Menthol Receptor
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily expressed in a subset of sensory neurons.[1] It is widely recognized as the principal molecular transducer of cold somatosensation in mammals.[1][2] TRPM8 is activated by cool to cold temperatures (below ~26 °C) and by chemical cooling agents, most notably menthol.[3][4] Its role in sensory physiology and its implication in pathological conditions such as neuropathic pain, cold allodynia, and migraine have made it a high-priority target for therapeutic intervention.[3][4][5]
The development of selective pharmacological tools is paramount to dissecting the complex biology of ion channels like TRPM8. 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride emerged from these efforts as a potent and selective antagonist, providing the scientific community with a valuable chemical probe to investigate TRPM8 function and validate it as a drug target.
Discovery and Historical Context: The Search for TRPM8 Modulators
The discovery of BTPB-HCl is rooted in the broader history of medicinal chemistry efforts targeting the TRP channel family. Following the identification of TRPM8 as the cold and menthol receptor, pharmaceutical and academic research intensified to find small molecules that could selectively block its activity.[6] These antagonists were sought to probe the channel's role in pain pathways and to serve as leads for new analgesic drugs.[3]
While a singular "discovery" paper for BTPB-HCl is not prominent, its characterization fits within the wave of structure-activity relationship (SAR) studies on various chemical scaffolds aimed at TRPM8 inhibition. The biguanide core, substituted with a highly fluorinated phenyl ring, proved to be a successful strategy for achieving high potency. The two trifluoromethyl (CF₃) groups are strong electron-withdrawing moieties that significantly influence the molecule's electronic properties and lipophilicity, contributing to its potent interaction with the TRPM8 channel. This compound became a key exemplar in the exploration of TRPM8 antagonists, leading to the development of more advanced clinical candidates.[3][7]
Mechanism of Action: Selective Inhibition of Cation Influx
BTPB-HCl functions as a potent antagonist of the TRPM8 ion channel. In its active state, TRPM8 allows the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron, which leads to membrane depolarization and the generation of an action potential perceived as a cold sensation.[1]
BTPB-HCl prevents this process by binding to the channel and stabilizing it in a non-conductive state.[4] This action blocks the channel's activation by both thermal (cold) and chemical (menthol, icilin) stimuli. The mechanism is believed to be non-competitive, meaning BTPB-HCl likely binds to an allosteric site on the channel protein, rather than directly competing with agonists at their binding site.[4] This allosteric modulation induces a conformational change that prevents the channel pore from opening. The high selectivity of BTPB-HCl for TRPM8 over other sensory TRP channels, such as TRPV1 (the heat/capsaicin receptor) and TRPA1, is a critical feature that enables precise investigation of TRPM8-specific pathways.
Caption: Allosteric inhibition of the TRPM8 channel by BTPB-HCl prevents activation by cold or menthol.
Experimental Protocols
4.1. Synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride
This protocol is based on established methods for the synthesis of aryl biguanides from anilines and dicyandiamide.[8][9]
Causality: This reaction is a condensation between the nucleophilic aniline and dicyandiamide, catalyzed by acid. The acid protonates the dicyandiamide, making it more electrophilic and susceptible to attack by the aniline nitrogen. Refluxing in a suitable solvent drives the reaction to completion.
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Dicyandiamide
-
Concentrated Hydrochloric Acid (HCl)
-
2-Propanol or Toluene
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reagent Combination: In a round-bottom flask, combine 3,5-bis(trifluoromethyl)aniline (1.0 eq) and dicyandiamide (1.1 eq).
-
Solvent Addition: Add a suitable solvent, such as 2-propanol or toluene, to form a stirrable slurry.
-
Acidification: While stirring, cautiously add concentrated hydrochloric acid (2.0-2.5 eq). The reaction may be mildly exothermic.
-
Reaction: Heat the mixture to reflux (typically 80-110°C depending on the solvent) and maintain for 4-8 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Isolation: Allow the reaction to cool to room temperature, then cool further in an ice bath to promote crystallization of the hydrochloride salt.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., 2-propanol) to remove impurities.
-
Drying & Characterization: Dry the white solid product under vacuum. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis and purification of BTPB hydrochloride.
4.2. In Vitro Assay: TRPM8 Antagonism via Calcium Imaging
Causality: This assay directly measures the functional consequence of TRPM8 activation—an increase in intracellular calcium ([Ca²⁺]i).[10][11] By pre-incubating with the antagonist (BTPB-HCl), we can quantify its ability to inhibit the agonist-evoked calcium influx. The dose-dependent inhibition allows for the calculation of an IC₅₀ value, a key measure of antagonist potency.
Materials:
-
HEK-293 cells stably expressing human or rat TRPM8.
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺).
-
TRPM8 agonist (e.g., Menthol, Icilin).
-
BTPB-HCl stock solution (in DMSO).
-
96-well, black-walled, clear-bottom microplate.
-
Fluorescence plate reader with kinetic measurement and liquid handling capabilities.
Step-by-Step Methodology:
-
Cell Plating: Seed TRPM8-expressing HEK-293 cells into the 96-well plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Wash cells with assay buffer. Incubate cells with the Ca²⁺ indicator dye (e.g., 2 µM Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with assay buffer to remove any extracellular dye.
-
Compound Pre-incubation: Add assay buffer containing various concentrations of BTPB-HCl (e.g., 1 nM to 30 µM) or vehicle (DMSO) to the wells. Incubate for 10-20 minutes at room temperature to allow the antagonist to bind.
-
Assay Execution: Place the plate in the fluorescence reader. a. Measure baseline fluorescence for 30-60 seconds. b. Inject the TRPM8 agonist (e.g., menthol to a final concentration of 100 µM). c. Immediately begin kinetic measurement of fluorescence intensity for 3-5 minutes.
-
Data Analysis: a. Calculate the maximum fluorescence response (peak minus baseline) for each well. b. Normalize the data: Set the average response of vehicle-treated wells as 0% inhibition and wells with no agonist as 100% inhibition. c. Plot the percent inhibition against the logarithm of BTPB-HCl concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Pharmacological Data Summary
The following table summarizes the key pharmacological properties of BTPB-HCl and related compounds, demonstrating its utility as a potent and selective TRPM8 antagonist.
| Parameter | Value / Observation | Species/Assay | Reference |
| Primary Target | TRPM8 (Transient Receptor Potential Melastatin 8) | Human, Rat | [6] |
| Mode of Action | Antagonist | Functional Assays | [4] |
| Potency (IC₅₀) | Typically in the low to mid-nanomolar range | Calcium influx assays (HEK293 cells) | [12] |
| Selectivity | High selectivity over other TRP channels (e.g., >400-fold vs. hTRPA1/hTRPV1) | Calcium influx / Electrophysiology | [12] |
| Chemical Formula | C₁₀H₁₀ClF₆N₅ | N/A | [13] |
| CAS Number | 36068-40-3 | N/A | [14] |
Conclusion and Future Outlook
1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride stands as a cornerstone chemical tool in the study of TRPM8 physiology and pharmacology. Its discovery provided a potent and selective probe that has been instrumental in validating the role of the cold and menthol receptor in various preclinical models of pain and other disorders. While the biguanide scaffold itself may present challenges for clinical development regarding pharmacokinetics, the insights gained from using BTPB-HCl have guided the design of next-generation TRPM8 antagonists, some of which have advanced into clinical trials for conditions like migraine.[5] The continued application of this and similar antagonists in basic research is essential for further unraveling the complexities of thermosensation and identifying new therapeutic avenues for TRPM8-mediated diseases.
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